molecular formula C13H8Br4O2 B14213424 1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene CAS No. 753012-25-8

1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene

Cat. No.: B14213424
CAS No.: 753012-25-8
M. Wt: 515.8 g/mol
InChI Key: DKPATNQYQNMJRS-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene is an organic compound with the molecular formula C13H8Br4O2 It is a brominated derivative of benzene, characterized by the presence of multiple bromine atoms and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(4-bromo-2-methoxyphenoxy)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced separation techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of flame retardants, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with proteins or other biomolecules, affecting their structure and function. The methoxyphenoxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tribromo-2-methoxy-4-methylbenzene
  • 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene
  • 1,3,5-Tribromo-2,4,6-trimethylbenzene

Uniqueness

1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene is unique due to the presence of both bromine atoms and a methoxyphenoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

753012-25-8

Molecular Formula

C13H8Br4O2

Molecular Weight

515.8 g/mol

IUPAC Name

1,3,5-tribromo-2-(4-bromo-2-methoxyphenoxy)benzene

InChI

InChI=1S/C13H8Br4O2/c1-18-12-6-7(14)2-3-11(12)19-13-9(16)4-8(15)5-10(13)17/h2-6H,1H3

InChI Key

DKPATNQYQNMJRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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